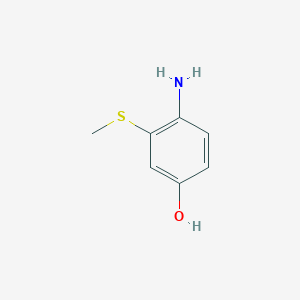

4-Amino-3-(methylsulfanyl)phenol

Übersicht

Beschreibung

4-Amino-3-(methylsulfanyl)phenol is a useful research compound. Its molecular formula is C7H9NOS and its molecular weight is 155.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Naturprodukten

Phenolderivate, wie beispielsweise "4-Amino-3-(methylsulfanyl)phenol", haben ein hohes Potenzial als Bausteine für die Synthese von bioaktiven Naturprodukten . Diese Verbindungen können verwendet werden, um komplexe Moleküle mit einer Vielzahl von biologischen Aktivitäten zu erzeugen.

Herstellung von leitfähigen Polymeren

Phenolderivate werden auch umfassend für ihr Potenzial in der Synthese von leitfähigen Polymeren untersucht . Diese Polymere haben zahlreiche Anwendungen in der Elektronik und Materialwissenschaft.

Antioxidantien

m-Aryloxyphenole, eine Gruppe, zu der "this compound" gehört, haben Anwendungen als Antioxidantien . Antioxidantien sind Stoffe, die Zellschäden durch freie Radikale verhindern oder verlangsamen können.

UV-Absorber

Diese Verbindungen können auch als UV-Absorber verwendet werden . Dies macht sie nützlich bei der Herstellung von Sonnenschutzmitteln und anderen Produkten, die zum Schutz vor UV-Strahlung entwickelt wurden.

Flammschutzmittel

m-Aryloxyphenole werden aufgrund ihrer Fähigkeit, die thermische Stabilität und die Flammfestigkeit dieser Materialien zu verbessern, häufig bei der Herstellung von Kunststoffen, Klebstoffen und Beschichtungen verwendet .

Potenzielle biologische Aktivitäten

Zusätzlich zu den oben genannten Anwendungen wurde festgestellt, dass m-Aryloxyphenole potenzielle biologische Aktivitäten aufweisen, darunter Antitumor- und entzündungshemmende Wirkungen .

Wirkmechanismus

Target of Action

It is known that phenols, a group to which this compound belongs, are often involved in electroanalytical detection .

Mode of Action

Phenols, including this compound, can be detected through an indirect electrochemical protocol . This involves the determination of target phenols through an electrochemically adapted optical protocol .

Biochemical Pathways

Phenolic compounds, which include this compound, are known to be synthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Result of Action

It is known that phenolic compounds are synthesized and accumulated in host plants during harsh environmental conditions .

Safety and Hazards

“4-Amino-3-(methylsulfanyl)phenol” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Sens. 1A according to the GHS classification . It is harmful if swallowed or if inhaled, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects .

Biochemische Analyse

Biochemical Properties

4-Amino-3-(methylsulfanyl)phenol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to participate in oxidation-reduction reactions and can act as a substrate for certain enzymes. For instance, it can interact with peroxidase enzymes, which catalyze the oxidation of phenolic compounds. The interaction between this compound and these enzymes is typically characterized by the transfer of electrons, leading to the formation of reactive intermediates .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in oxidative stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, it can inhibit the activity of certain oxidases by binding to their active sites, thereby preventing the oxidation of substrates. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can change over time, with prolonged exposure leading to alterations in cellular metabolism and gene expression. In vitro and in vivo studies have shown that this compound can have long-term effects on cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been identified, with certain dosages leading to adverse effects such as oxidative stress and cellular damage. In animal studies, high doses of this compound have been associated with liver and kidney toxicity, highlighting the importance of dosage regulation.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It can interact with enzymes such as cytochrome P450 oxidases, which play a key role in the metabolism of xenobiotics. Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence its bioavailability and activity within different cellular compartments .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It can be found in the cytoplasm, nucleus, and mitochondria, with its localization influenced by targeting signals and post-translational modifications. In the mitochondria, this compound can affect mitochondrial function and energy production, while in the nucleus, it can modulate gene expression by interacting with transcription factors .

Eigenschaften

IUPAC Name |

4-amino-3-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNPJAGSKRJTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597711 | |

| Record name | 4-Amino-3-(methylsulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37407-24-2 | |

| Record name | 4-Amino-3-(methylsulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

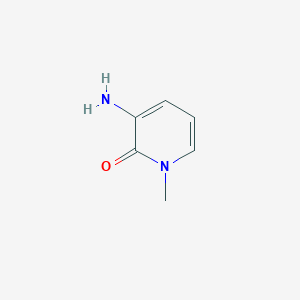

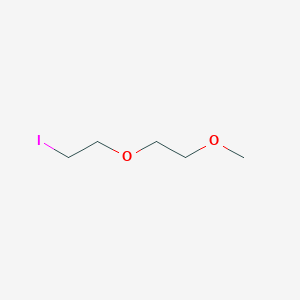

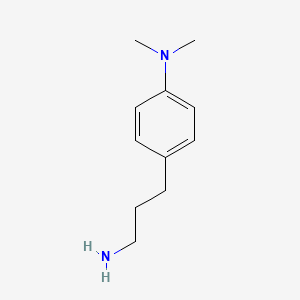

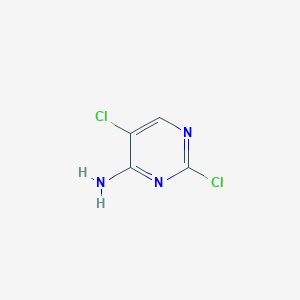

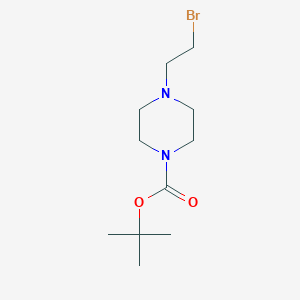

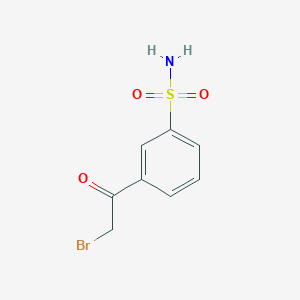

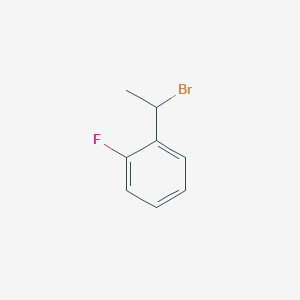

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)